molecular formula C14H18N2S B1450133 4-(2,5-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine CAS No. 915920-38-6

4-(2,5-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine

Cat. No. B1450133
M. Wt: 246.37 g/mol
InChI Key: JPNWXDMIUJSCCS-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine, also known as DMPPT, is a synthetic compound that has recently been studied for its potential applications in various scientific research fields. DMPPT is a heterocyclic compound that is composed of an aromatic ring, a thiazole ring, and an amine group. It has a molecular weight of 206.32 g/mol and a melting point of 181-183°C. DMPPT has been found to possess anti-bacterial, anti-inflammatory, and anti-cancer properties, making it a promising compound for further research.

Scientific Research Applications

  • Design, Synthesis, and Application of Two-Dimensional Materials

    • Application: Two-dimensional (2D) materials are widely used in energy conversion and storage, optoelectronics, catalysis, biomedicine, etc .
    • Method: The design strategies to fabricate functional 2D materials start from precursor molecules, referring to organic synthetic chemistry and self-assembly technology .
    • Results: The review summarizes the recent research achievements of 2D materials in the aspect of molecular structure modification, aggregation regulation, characteristic properties, and device applications .
  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives

    • Application: These derivatives are being explored as potential antimicrobial candidates targeting multidrug-resistant Gram-positive bacteria and drug-resistant pathogenic fungi .
    • Method: The paper reports the synthesis and in vitro antimicrobial activity characterisation of novel thiazole derivatives .
    • Results: Some compounds showed excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus, and vancomycin-resistant E. faecium. Some compounds also showed broad-spectrum antifungal activity against drug-resistant Candida strains .
  • N-(2,4-Dimethylphenyl)formamide

    • Application: This compound is used as a solvent, reaction medium, and reagent in organic synthesis .
    • Method: It is used in various organic reactions due to its properties .
    • Results: It has been found to be effective in various organic synthesis processes .

properties

IUPAC Name

4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2S/c1-4-5-12-13(16-14(15)17-12)11-8-9(2)6-7-10(11)3/h6-8H,4-5H2,1-3H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNWXDMIUJSCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)N)C2=C(C=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651074
Record name 4-(2,5-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine

CAS RN

915920-38-6
Record name 4-(2,5-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2,5-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine
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4-(2,5-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine
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4-(2,5-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine
Reactant of Route 4
4-(2,5-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine
Reactant of Route 5
4-(2,5-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine
Reactant of Route 6
4-(2,5-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine

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